molecular formula C11H13Cl2N B128499 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-82-0

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No. B128499
CAS RN: 66503-82-0
M. Wt: 230.13 g/mol
InChI Key: NSGMZXIPZBBCIA-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is common in many bioactive compounds . The molecule also includes a chlorophenyl group, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar bicyclic structures like bicyclo[2.1.1]hexanes have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes .


Molecular Structure Analysis

The molecule likely contains a bicyclic structure, specifically a bicyclo[3.1.0]hexane core . This type of structure is prevalent in natural products and synthetic bioactive compounds .


Chemical Reactions Analysis

While specific reactions involving this compound were not found, similar compounds with a bicyclo[3.1.0]hexane core have been involved in transfer hydrochlorination reactions .

Scientific Research Applications

Novel Synthesis Methods

  • Innovative Synthesis Techniques : A novel synthesis of 1-azabicyclo[3.1.0]hexane derivatives has been developed using a three-component reaction, highlighting its eco-friendliness and efficiency (Ghorbani et al., 2016).

  • Efficient Preparation Techniques : The preparation of 2-azabicyclo[2.1.1]hexane hydrochloride demonstrates a batchwise, multigram production method, emphasizing large-scale synthesis feasibility (Liao et al., 2016).

Chemical Structure and Reactions

  • Structural Synthesis and Reactivity : Research on synthesizing a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids explores intricate chemical reactions and structure formation (Kimura et al., 2015).

  • Biological Activity and Chemical Modification : Studies on the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin unveil its crucial role in biological activities, including DNA alkylation (Kurosawa et al., 2020).

  • Asymmetric Synthesis of Bioactive Compounds : Azabicyclo[3.1.0]hexane-1-ols are used as frameworks for the asymmetric synthesis of pharmacologically active products, demonstrating their utility in drug development (Jida et al., 2007).

  • Advanced Synthetic Techniques : The construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes using tertiary trifluoroborate salts in Suzuki-Miyaura and Chan-Evans-Lam coupling reactions indicates the compound's versatility in pharmaceutical industry (Harris et al., 2017).

Biological and Pharmaceutical Applications

  • Potential in Antidepressant Development : Research into 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, a potent and selective triple reuptake inhibitor, sheds light on its potential for treating depression (Micheli et al., 2010).

  • Role in Neuronal Receptor Antagonism : The discovery of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride as a neuronal nicotinic acetylcholine α4β2 receptor antagonist highlights its potential application in depression treatment (Nirogi et al., 2020).

Miscellaneous Applications

  • Conformational Studies and Applications : Investigations into the conformation of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure reveal its significance in various biological and chemical contexts (Jimeno et al., 2011).

  • Synthesis of Unique Molecular Structures : Research on the synthesis of 3-azabicyclo[3.1.0]hexanes as μ opioid ligands for treating pruritus in dogs demonstrates the versatility of this compound in developing new pharmaceuticals (Lunn et al., 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMZXIPZBBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Synthesis routes and methods I

Procedure details

To a stirred solution f 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 2.2 g of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, mp 215°-217° C.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 30 ml. of Vitride® [sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution)] is added dropwise a solution of 2.2 g. of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml. of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under a nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5 N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, m.p. 215°-217° C.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 2.2 g of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5 N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, mp 215°-217° C.
Quantity
30 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 3
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 4
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 5
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Citations

For This Compound
3
Citations
GH Loew, SK Burt, GM Hashimoto - Problems of Drug …, 1981 - books.google.com
A number of 3-arylpiperidine compounds are now known which possess potent opiate narcotic analgesic activity and which exhibit antagonistic activity (Kugita et al. 1965, Iorio and …
Number of citations: 2 books.google.com
GH Loew, SK Burt… - Problems of Drug …, 1981 - leopard.tu-braunschweig.de
A number of 3-arylpiperidine compounds are now known which possess potent opiate narcotic analgesic activity and which exhibit antagonistic activity (Kugita et al. 1965, Iorio and …
Number of citations: 7 leopard.tu-braunschweig.de
GH Loew, SK Burt, GM Hashimoto - NIDA Research Monograph, 1976 - books.google.com
Recently potent pure antagonists with a mon-Ø in the 1, 3, 4-trialkyl-4-phenylpiperidine series were prepared (Zimmerman et al. 1978a, Zimmerman et al. 1978b). In this series, …
Number of citations: 2 books.google.com

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